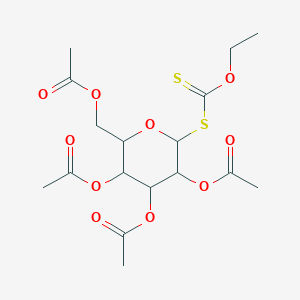

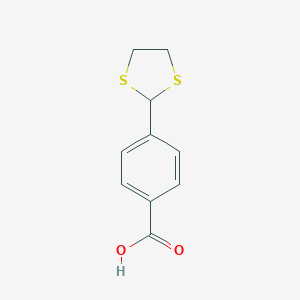

4-(1,3-Dithiolan-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

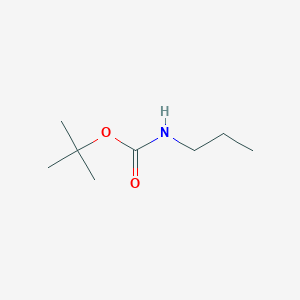

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves the use of specific precursors and reaction conditions to introduce the dithiolan group into the benzoic acid framework. For example, derivatives of benzoic acid have been synthesized through various methods, including reactions involving amino groups, isocoumarins, and phthalide-carboxamide-bearing systems, showcasing the diversity of synthetic approaches available for constructing complex benzoic acid frameworks (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

Molecular Structure Analysis

Studies on the molecular and crystal structures of benzoic acid derivatives, including those with dithiolan groups, reveal varied structural arrangements based on the substituents and reaction conditions. For instance, the crystal and molecular structures of several derivatives have been determined, highlighting the impact of specific functional groups on the overall molecular conformation and intermolecular interactions (Kapre et al., 2006).

Chemical Reactions and Properties

The reactivity of 4-(1,3-Dithiolan-2-yl)benzoic acid derivatives towards various reagents and under different conditions can lead to a wide range of chemical transformations, highlighting the compound's versatile chemical properties. For instance, the reactivity of benzoic acid derivatives with nitrogenous bases has led to the synthesis of novel compounds, demonstrating the compound's utility in organic synthesis (Ivanova, Kanevskaya, & Fedotova, 2019).

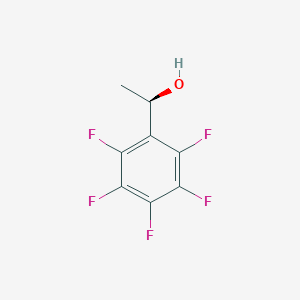

Physical Properties Analysis

The physical properties of 4-(1,3-Dithiolan-2-yl)benzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are influenced by the molecular structure and can be studied through techniques like X-ray crystallography and spectroscopy (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-(1,3-Dithiolan-2-yl)benzoic acid derivatives, including acidity, reactivity towards nucleophiles and electrophiles, and potential for forming coordination complexes, are of significant interest. These properties are determined by the electronic structure and the presence of functional groups capable of engaging in chemical reactions (Bordi et al., 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-(1,3-Dithiolan-2-yl)benzoic acid has been utilized as a precursor in the synthesis of various heterocyclic compounds. For example, activated nitriles have been used in the synthesis of new thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives, indicating its versatility in organic synthesis and the potential for producing compounds with a wide range of biological activities (Fadda, Mukhtar, & Refat, 2012).

Electrochemical Studies and Synthesis of New Derivatives

Electrochemical studies have highlighted the ability of 4-(1,3-dithiolan-2-yl)benzene-1,2-diol derivatives to undergo Michael addition reactions with various nucleophiles, leading to the synthesis of new benzofuran derivatives. This process demonstrates the compound's utility in creating complex structures through electrochemical means, offering pathways to synthesize novel materials with potential applications in various fields (Mazloum‐Ardakani, Khoshroo, Nematollahi, & Mirjalili, 2012).

Photophysical and Luminescent Properties

Research into the photophysical properties of compounds related to 4-(1,3-Dithiolan-2-yl)benzoic acid has shown that these compounds can exhibit aggregation-enhanced emission (AEE) and have significant implications for the development of new luminescent materials. For instance, studies on 1,8-naphthalimide derivatives connected to benzoic acid have revealed insights into the nature of their solid-state emission and the effects of π-π stacking and intermolecular interactions on their luminescent properties. Such findings are critical for the design of materials with specific optical properties, including sensors and organic light-emitting diodes (OLEDs) (Srivastava, Singh, & Mishra, 2016).

Eigenschaften

IUPAC Name |

4-(1,3-dithiolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUEXHGSDXLLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368781 |

Source

|

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dithiolan-2-yl)benzoic acid | |

CAS RN |

101033-03-8 |

Source

|

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)

![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)

![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)